![molecular formula C12H14FN3O5 B12822914 (2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12822914.png)
(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a pyrrolo[2,3-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluoro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the tetrahydrofuran ring: This step may involve ring-closing reactions using diol precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrrolo[2,3-d]pyrimidine core can be reduced under specific conditions.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antiviral, antibacterial, and anticancer properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Inhibition of enzymes: The compound may bind to and inhibit specific enzymes, affecting biochemical pathways.
Interaction with receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA binding: The compound may bind to nucleic acids, affecting gene expression and replication.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: can be compared with other pyrrolo[2,3-d]pyrimidine derivatives.
Other nucleoside analogs: Compounds with similar tetrahydrofuran rings and nucleobase structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H14FN3O5 |
|---|---|
Peso molecular |
299.25 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(5-fluoro-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H14FN3O5/c1-20-11-7-5(13)2-16(10(7)14-4-15-11)12-9(19)8(18)6(3-17)21-12/h2,4,6,8-9,12,17-19H,3H2,1H3/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
PXIHWDCNOUSGCQ-WOUKDFQISA-N |
SMILES isomérico |
COC1=NC=NC2=C1C(=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F |
SMILES canónico |
COC1=NC=NC2=C1C(=CN2C3C(C(C(O3)CO)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



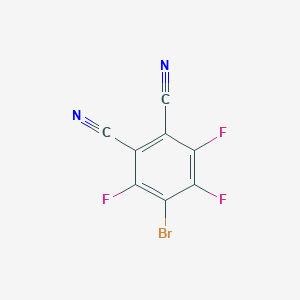
![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
![(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B12822858.png)
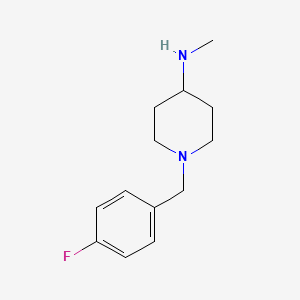
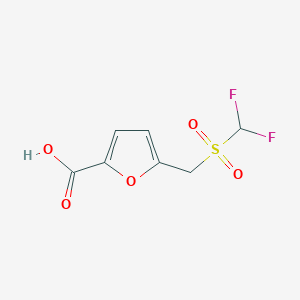


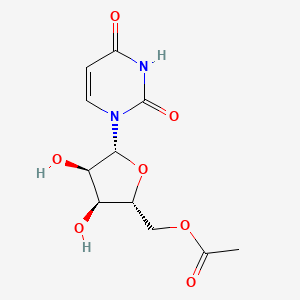
![2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)
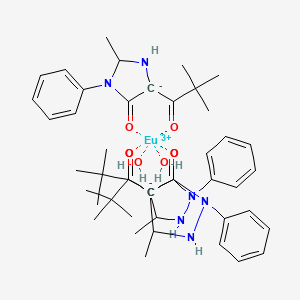
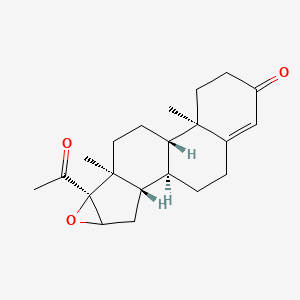

![3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide](/img/structure/B12822928.png)
